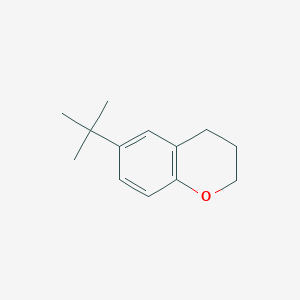
6-(tert-Butyl)chroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)chroman is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure. This compound is notable for its tert-butyl group at the sixth position of the chroman ring. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chroman derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form chromanone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, tetrabutylammonium iodide, and other oxidizing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Scientific Research Applications
6-(tert-Butyl)chroman and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their antioxidant properties and potential to protect against oxidative stress.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)chroman involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: Some derivatives of chroman can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Chroman-4-one: Lacks the tert-butyl group but shares the core chroman structure.
Flavanone: Similar structure but with a different substitution pattern on the benzopyran ring.
Isoflavone: Contains a similar benzopyran ring but with different functional groups and biological activities.
Uniqueness:
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
6-tert-butyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C13H18O/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
OXHVSEBRPAXTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















